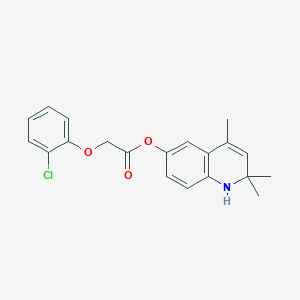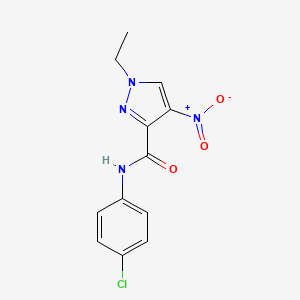
N-cyclohexyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-cyclohexyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PHCCC, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamides and has been found to have significant effects on the central nervous system.
Scientific Research Applications
Synthesis and Characterization
- Derivative Synthesis : The synthesis and characterization of various derivatives, including N-(arylcarbamothioyl)cyclohexanecarboxamide and similar structures, have been reported. These compounds are characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, contributing to the understanding of their chemical properties (Özer et al., 2009).
- Crystal Structure Analysis : Detailed crystallographic studies have been conducted to elucidate the molecular and crystal structure of these compounds, offering insights into their conformation and stability. For example, the crystal structure of related compounds has been determined, showing specific molecular conformations and intramolecular hydrogen bonding (Vallejos et al., 2009).
Biological Activity and Therapeutic Potential
- Cytotoxicity Studies : Some derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against specific cancer cell lines. This research is fundamental in identifying potential anticancer agents and understanding their mechanism of action (Hassan et al., 2014).
- Immunosuppressive Effects : Research into compounds like N-cyclohexyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also explored their immunosuppressive properties, particularly in the context of organ transplantation and autoimmune diseases. This involves studying their effects on enzymes critical for immune cell function, such as dihydroorotate dehydrogenase (Knecht & Löffler, 1998).
Pharmacological Research
- PET Imaging Agents : Derivatives have been developed and evaluated as radioligands for positron emission tomography (PET) imaging, particularly for imaging serotonin receptors in the brain. This research aids in the development of diagnostic tools for neurological and psychiatric disorders (Lang et al., 1999).
- Analgesic and Anti-inflammatory Agents : The synthesis of novel compounds derived from structures similar to this compound has been investigated for their potential analgesic and anti-inflammatory properties. This line of research explores new therapeutic options for pain management and inflammation-related conditions (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
N-cyclohexyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-21-15-10-6-5-9-13(15)14-11-16(22-19-14)17(20)18-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQSSWVILYSYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)


![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)

![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
